(R)-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
®-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a methyl group on the propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 5 positions, respectively.
Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a reaction with a suitable amine precursor to introduce the propan-1-amine chain.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
Industrial production of ®-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine may involve large-scale bromination and fluorination processes, followed by amine introduction using high-throughput reactors. Chiral resolution can be achieved using chromatographic techniques or enzymatic methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromine and fluorine substituents, potentially leading to debromination and defluorination.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of debrominated and defluorinated products.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups, on the phenyl ring.
Scientific Research Applications
®-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine
- ®-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine
- ®-1-(2-Bromo-5-chlorophenyl)-2-methylpropan-1-amine
Uniqueness
®-1-(2-Bromo-5-fluorophenyl)-2-methylpropan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13BrFN |
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Molecular Weight |
246.12 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-5-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3/t10-/m1/s1 |
InChI Key |
URVOIFKNVMDALO-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C(C=CC(=C1)F)Br)N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)F)Br)N |
Origin of Product |
United States |
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